Tert-butyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate
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Overview
Description
Tert-butyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate is a chemical compound with the CAS number 1263263-29-1 . It has a molecular weight of 247.29 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19F2NO2/c1-10(2,3)17-9(16)15-6-4-11(5-7-15)8-12(11,13)14/h4-8H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 290.4±40.0 °C and a predicted density of 1.17±0.1 g/cm3 . Its pKa is predicted to be -2.43±0.40 .Scientific Research Applications
Synthesis and Derivatization
Tert-butyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate and its related compounds are synthesized and used as versatile intermediates for further selective derivation. These compounds offer a convenient entry point to novel compounds that access chemical space complementary to piperidine ring systems, proving their significance in synthetic chemistry (Meyers et al., 2009).
Molecular Structure Analysis
The detailed molecular structure of similar tert-butyl carboxylate compounds has been elucidated using various techniques like NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis. These studies are vital for understanding the compound's physical and chemical properties, laying the groundwork for its applications in various fields (Moriguchi et al., 2014).
Photochemical and Thermal Rearrangement Studies
Research into the photochemical and thermal rearrangement of oxaziridines, including compounds similar to this compound, provides crucial evidence supporting stereoelectronic theory. This theory explains the regioselectivities observed in these rearrangements, highlighting the compound's potential in photochemical applications (Lattes et al., 1982).
Spirocyclic Compound Synthesis
The compound is used in the synthesis of spirocyclic compounds, which are crucial in developing biologically active heterocyclic compounds. This synthesis process has broad implications in medicinal chemistry and drug development, given the biological activity of heterocyclic compounds (Moskalenko & Boev, 2012).
Enantioselective Synthesis
The compound is involved in the enantioselective synthesis of key intermediates for potent CCR2 antagonists. This showcases its importance in the synthesis of compounds with specific chirality, a critical aspect in the pharmaceutical industry where the chirality of drug molecules can significantly affect their activity and interaction with biological targets (Campbell et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2,2-difluoro-6-azaspiro[2.5]octane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO2/c1-10(2,3)17-9(16)15-6-4-11(5-7-15)8-12(11,13)14/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSNIYDVBQLUPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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